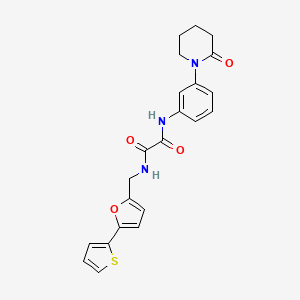

![molecular formula C7H12N4 B2629861 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2095409-92-8](/img/structure/B2629861.png)

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a chemical compound with the CAS Number: 2095409-92-8 . Its molecular weight is 152.2 and its IUPAC name is 5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) .Scientific Research Applications

Synthesis and Chemical Transformations

A broad approach towards the synthesis of various heterocyclic compounds including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has been developed, highlighting the regioselective strategy and cyclisation techniques to obtain fused heterocyclic compounds. The synthesis process involves the treatment of intermediates with amines, leading to oxirane ring-opening and direct cyclisation to yield target compounds, confirmed by spectroscopy and HRMS investigation (Karolina Dzedulionytė et al., 2022). Furthermore, the synthesis of novel pyrazolo[1,5-a]pyrimidines and derivatives with pharmaceutical interest has been explored, demonstrating the compound's versatility in synthesizing polyfunctionally substituted derivatives (A. El‐Mekabaty et al., 2017).

Novel Synthetic Approaches and Chemical Properties

Innovative methods for constructing benzo[f]pyrazolo[1,5-a][1,3]diazepine scaffolds through Rh(iii)-catalyzed C-H activation and intramolecular condensation have been developed, showcasing the compound's potential in sequential bond formation under mild conditions (Yi Ning et al., 2020). Another study highlights the synthesis of tetracyclic structures utilizing α-amino acids and palladium-catalyzed amination, emphasizing the compound's role in generating complex heterocyclic frameworks (L. Basolo et al., 2010).

Pharmaceutical Potential and Binding Studies

Research has identified the compound's utility in synthesizing derivatives with affinities for central benzodiazepine receptors, suggesting its significance in designing compounds with potential pharmacological activities. The structure-affinity relationship provides insights into developing new therapeutic agents (F. Bruni et al., 1993).

Structural Functionalization and Design of Derivatives

Significant emphasis has been placed on the structural functionalization of pyrazolo[1,4]diazepines, demonstrating their importance in the synthesis of biologically active compounds. The detailed examination of reaction conditions and the synthetic potential for direct functionalization to achieve diverse biological derivatives underscores the compound's versatility in drug design (S. Kemskii et al., 2017).

properties

IUPAC Name |

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGJTWGILNPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NN2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

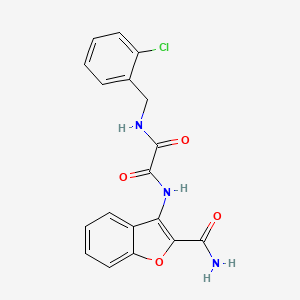

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)

![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)

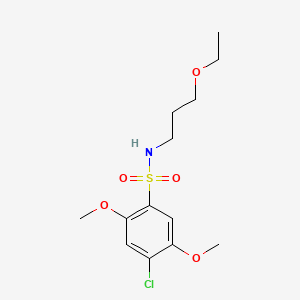

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)

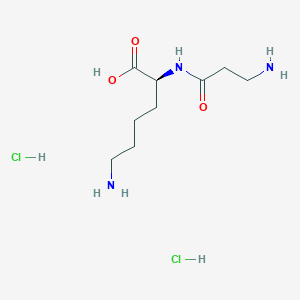

![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)

![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)

![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)